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Compound of Interest

Compound Name: 3-Chloro-2-cyanopyridine

Cat. No.: B015407

Abstract: This document provides a comprehensive technical overview of the core physical and
spectroscopic properties of 3-Chloro-2-cyanopyridine (CAS No. 38180-46-0). Intended for
researchers, chemists, and professionals in drug development, this guide synthesizes critical
data on the compound's identity, physical characteristics, solubility, and spectroscopic profile.
Furthermore, it outlines standardized experimental methodologies for the verification of these
properties, ensuring a framework for identity confirmation and quality control. The causality
behind analytical choices is explained to provide field-proven insights for laboratory application.

Introduction

3-Chloro-2-cyanopyridine is a halogenated pyridine derivative that serves as a versatile and
crucial intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive
chlorine atom and a cyano group on the pyridine ring, makes it an essential building block in
the pharmaceutical and agrochemical industries.[1] The compound's utility in constructing more
complex, biologically active molecules, including those with potential antimicrobial and anti-
inflammatory properties, underscores the importance of a thorough understanding of its
physical properties.[1] Accurate data on melting point, solubility, and spectroscopic signatures
are paramount for ensuring material purity, predicting behavior in reaction media, and
establishing robust quality control standards in a research and development setting.

Compound Identification

Precise identification is critical to distinguish 3-Chloro-2-cyanopyridine from its isomers, such
as 2-Chloro-3-cyanopyridine (CAS 6602-54-6), which possesses different physical properties.
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Identifier Value Source(s)

IUPAC Name 3-chloropyridine-2-carbonitrile [2]
3-Chloro-2-pyridinecarbonitrile,

Synonyms S [1]
3-Chloropicolinonitrile

CAS Number 38180-46-0 [1]

Molecular Formula CeH3CIN2 [1][2]

Molecular Weight 138.55 g/mol [1][2]
YDPLFBIGFQFIDB-

InChliKey [2]

UHFFFAOYSA-N

Core Physical Properties

The physical state and thermal properties of a compound are foundational to its handling,

storage, and application in synthesis.
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Property

Value

Significance &
Source(s)
Commentary

Appearance

White to light yellow
crystalline powder or

solid.

The color can be an
initial indicator of
purity; significant
. [1]3]
deviation from off-
white may suggest

impurities.

Melting Point

81-85°C

A sharp melting point

range is a primary

indicator of high purity.

A broader range

suggests the

presence of [1]
impurities. Note: Other
sources report ranges

of 44-65 °C, which

may reflect different

purities or isomers.

Boiling Point

100 °C @ 3 mmHg
247 - 248 °C @ 760
mmHg (est.)

The significant

difference highlights

the necessity of

specifying pressure.

The reduced pressure

boiling point is crucial i3]
for purification via

vacuum distillation

without

decomposition.

Density

1.336 g/cm3

Useful for solvent
selection and reaction  [3]

volume calculations.

Flash Point

112 °C

Important for [3]
assessing fire risk

during handling and
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storage, particularly
when heating the

compound.

Solubility Profile

The solubility of 3-Chloro-2-cyanopyridine dictates its utility in different reaction systems and
purification methods.

e Aqueous Solubility: It is reported to be insoluble or only slightly soluble in water.[3] This is
expected given its predominantly organic structure.

o Organic Solubility: The compound exhibits good solubility in common organic solvents,
including ethanol, acetone, dichloromethane, and chloroform.[3] This allows for a wide range
of potential reaction media and facilitates purification techniques like recrystallization and
chromatography.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the molecular structure and assessing the
purity of 3-Chloro-2-cyanopyridine. While specific spectral data is not available in the
provided search results, the expected characteristics can be expertly inferred from the
structure.

Expected 'H and *C NMR Characteristics

e 1H NMR: The spectrum should display three distinct signals in the aromatic region (typically o
7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns
(doublets, triplets, or doublets of doublets) and coupling constants would be definitive for
confirming the 3-chloro, 2-cyano substitution pattern.

e 13C NMR: The spectrum is expected to show six signals: five for the aromatic carbons of the
pyridine ring and one for the nitrile carbon (C=N). The carbon bearing the cyano group would
likely appear around & 115-120 ppm, while the chlorinated carbon would be significantly
shifted.
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Expected Infrared (IR) Spectroscopy Signature

The IR spectrum provides confirmation of key functional groups.

e C=N Stretch: A sharp, strong absorption band is expected in the region of ~2230 cm~1, which
is characteristic of a nitrile group.

e Aromatic C-H Stretch: Signals appearing above 3000 cm~1.

e Aromatic Ring Vibrations: A series of bands in the 1400-1600 cm~? region, characteristic of
the pyridine ring.

Expected Mass Spectrometry (MS) Data

Mass spectrometry is used to confirm the molecular weight and elemental composition.

e Molecular lon Peak (M*): The electron impact (EIl) or electrospray ionization (ESI) mass
spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight
(138.55).

« Isotopic Pattern: A crucial feature will be the presence of an (M+2)* peak with an intensity of
approximately one-third of the M* peak. This is the characteristic isotopic signature for a
molecule containing a single chlorine atom (3>CI/37Cl).

Caption: Key structural features and their expected spectroscopic signals.

Experimental Methodologies

The following protocols describe standard procedures for verifying the physical and
spectroscopic properties of a solid sample like 3-Chloro-2-cyanopyridine.

Protocol: Melting Point Determination (Capillary Method)

Causality: This method provides a rapid and reliable measure of purity. Impurities disrupt the
crystal lattice, causing the substance to melt at a lower temperature and over a wider range.

o Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of
the crystalline powder.
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o Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small
amount. Invert the tube and tap it gently on a hard surface to pack the sample into the
sealed end to a height of 2-3 mm.

o Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
e Measurement:
o Heat the apparatus rapidly to about 15-20 °C below the expected melting point (81 °C).
o Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
o Record the temperature at which the first drop of liquid appears (T1).
o Record the temperature at which the entire sample has melted (T2).

e Reporting: Report the result as a range (T1 - T2). For a pure sample, this range should be
narrow (< 2 °C).

Protocol: Spectroscopic Identity Confirmation (NMR &
IR)

Causality: This workflow uses multiple, independent techniques to confirm both molecular
structure (identity) and the absence of significant impurities (purity) in a self-validating system.

o Sample Preparation (*H NMR): Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated
solvent (e.g., CDCIs) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an
internal standard (& = 0.00 ppm).

* NMR Acquisition: Acquire the *H NMR spectrum on a 300 MHz or higher spectrometer.
Process the data (Fourier transform, phase correction, and baseline correction) and integrate
the signals.

o Sample Preparation (IR): Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the
sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
Alternatively, for a rapid scan, use an Attenuated Total Reflectance (ATR) accessory.
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e IR Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer
from 4000 to 400 cm~1. A background spectrum should be recorded and subtracted.

» Data Analysis:

o NMR: Confirm the presence of the expected number of protons, their chemical shifts, and
coupling patterns.

o IR: Verify the presence of the sharp C=N stretch around 2230 cm~! and the characteristic
aromatic ring bands.

o Purity Assessment: The absence of unexpected signals in both spectra provides strong
evidence of high purity.

Analytical Verification R
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Click to download full resolution via product page

Caption: Workflow for comprehensive purity and identity verification.

Safety & Handling
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3-Chloro-2-cyanopyridine is a hazardous substance and must be handled with appropriate
precautions.

GHS Classification: The compound is classified as toxic. The GHS pictogram is GHS06
(Skull and crossbones).

e Hazard Statements: H301 (Toxic if swallowed). It is also harmful in contact with skin and may
cause skin and eye irritation.

e Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles,
and a lab coat. Handle in a well-ventilated area or chemical fume hood.[4]

» Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage
conditions vary from 2-8 °C to an inert atmosphere at room temperature.[1]

Conclusion

3-Chloro-2-cyanopyridine is a key synthetic intermediate whose physical and spectroscopic
properties are critical for its effective use. It is a white to light yellow solid with a melting point in
the range of 81-85 °C. While insoluble in water, it dissolves readily in many organic solvents. Its
identity is definitively confirmed through a combination of spectroscopic methods, with key
expected signals including a nitrile stretch in the IR spectrum (~2230 cm~1), a characteristic
chlorine isotope pattern in mass spectrometry, and a unique set of signals in the aromatic
region of its NMR spectrum. The methodologies and data presented in this guide provide a
robust framework for scientists to ensure the quality and appropriate application of this
important compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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